A Technical Guide to the Physicochemical Properties of 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid
A Technical Guide to the Physicochemical Properties of 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid
Foreword: The Physicochemical Blueprint of a Molecule
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable therapeutic is governed by a fundamental set of rules: its physicochemical properties. These intrinsic characteristics—solubility, acidity, lipophilicity, and more—dictate how a compound will behave in a biological system, influencing everything from its absorption and distribution to its interaction with the intended target and eventual excretion.[1][2][3] Understanding this molecular blueprint is not merely an academic exercise; it is a critical predictive science that enables researchers to de-risk candidates early, optimize their profiles for clinical success, and avoid the costly late-stage attrition that plagues pharmaceutical R&D.[4]
This guide provides an in-depth technical examination of 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid, a heterocyclic compound featuring a pyridine core, a pyrrole substituent, and a carboxylic acid moiety. We will dissect its structural attributes, present its key physicochemical parameters, and provide detailed, field-proven protocols for their experimental determination. The objective is to offer a comprehensive resource for researchers, enabling a robust evaluation of this molecule and others like it within a drug development framework.
Molecular and Structural Characteristics
The foundational identity of 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid is defined by its unique arrangement of atoms and functional groups. The structure combines a basic pyridine nitrogen, an acidic carboxylic acid, and a largely nonpolar pyrrole ring, creating a molecule with complex and pH-dependent properties.
| Property | Value | Source |
| IUPAC Name | 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid | [5] |
| CAS Number | 154014-05-8 | [5] |
| Chemical Formula | C₁₀H₈N₂O₂ | [5][6] |
| Molecular Weight | 188.19 g/mol | [5] |
| Monoisotopic Mass | 188.05858 Da | [6] |
| SMILES | C1=CN(C=C1)C2=C(C=CC=N2)C(=O)O | [6] |
| InChI Key | WXGKLCQDTPOXRE-UHFFFAOYSA-N | [6] |
Core Physicochemical Properties: An Overview
A molecule's behavior is a composite of several key parameters. Below is a summary of the critical physicochemical properties for 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid, including predicted values and data from analogous structures.
| Parameter | Predicted/Analog Value | Significance in Drug Development |
| Melting Point (°C) | ~289 - 291 (for isomer) | Indicates crystal lattice stability, purity, and influences solubility. A high melting point often correlates with lower solubility. |
| XlogP | 1.1 | Predicts lipophilicity; a key factor in membrane permeability and absorption. Values between 1-3 are often optimal for oral drugs.[6] |
| pKa (Acidic) | ~3-5 (Predicted) | The carboxylic acid group's pKa determines its ionization state. Below this pH, it is neutral; above, it is negatively charged, increasing aqueous solubility. |
| pKa (Basic) | ~2-4 (Predicted) | The pyridine nitrogen's pKa dictates its protonation. Below this pH, it is positively charged, impacting solubility and potential interactions. |
| Aqueous Solubility | pH-Dependent | Crucial for absorption and formulation. Low solubility is a major hurdle in drug development.[7] |
The Strategic Importance of Physicochemical Profiling
The systematic evaluation of a compound's properties is a cornerstone of modern drug discovery. This process, known as physicochemical profiling, allows for the early identification of liabilities and guides the optimization of lead compounds.[1] It transforms the selection of candidates from a matter of chance into a data-driven strategy. The overall workflow ensures that only the most promising molecules, those with a balance of potency and "drug-like" properties, advance toward clinical trials.[8]
Caption: Workflow for integrating physicochemical profiling into drug discovery.
Experimental Protocols for Characterization
To ensure scientific rigor, the following sections detail the gold-standard, self-validating experimental protocols for determining the key physicochemical properties of 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid.
Thermodynamic Aqueous Solubility: The Shake-Flask Method
Causality: The shake-flask method is considered the definitive standard for determining thermodynamic (or equilibrium) solubility because it measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[7][9] This value represents the true solubility limit and is crucial for biopharmaceutical classification and predicting oral absorption.[10][11]
Caption: Experimental workflow for the Shake-Flask solubility determination.
Detailed Protocol:
-
Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).
-
Addition of Compound: Add an excess amount of solid 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid to a known volume of each buffer in separate sealed vials. "Excess" is critical; undissolved solid must be present at the end of the experiment to ensure equilibrium has been reached.
-
Equilibration: Place the vials in an orbital shaker or rotator in a temperature-controlled environment (typically 37 ± 1 °C for biopharmaceutical relevance) for a sufficient duration (24 to 72 hours) to allow the system to reach equilibrium.[11]
-
Phase Separation: After equilibration, separate the solid and aqueous phases. This is typically achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF). This step must be performed without altering the temperature.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a standard curve.
-
Validation: The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.
Acid Dissociation Constant (pKa): Potentiometric Titration
Causality: Potentiometric titration is a highly precise and common method for pKa determination.[12][13] It works by monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[14][15] For a molecule like 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid with both acidic and basic centers, this method can resolve multiple pKa values.
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Protocol:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[14]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[14] Maintain constant ionic strength with a background electrolyte like KCl.[14]
-
Initial pH Adjustment: For a compound with both acidic and basic groups, start by titrating with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all functional groups are fully protonated.
-
Titration: Incrementally add a standardized strong base (e.g., 0.1 M NaOH) in small, precise volumes. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values are determined from the inflection points of the resulting sigmoid curve. The pKa is the pH at the point where half the volume of titrant required to reach the equivalence point has been added.
Lipophilicity (LogP): The Shake-Flask Method
Causality: Lipophilicity, the affinity of a molecule for a fatty or nonpolar environment, is a critical determinant of its ability to cross biological membranes.[2][16] The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium. LogP is the base-10 logarithm of this ratio. The shake-flask method is the "gold standard" for its direct and accurate measurement.[17][18]
Detailed Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate. This ensures the thermodynamic activity in each phase remains constant during the experiment.
-
Compound Addition: Prepare a stock solution of the compound in the phase in which it is more soluble. Add a small aliquot of this stock to a test vessel containing known volumes of the pre-saturated n-octanol and aqueous buffer (typically a pH where the compound is predominantly in its neutral form, e.g., pH ~3 for this molecule). The final concentration should be low enough to avoid saturation in either phase.
-
Equilibration: Seal the vessel and shake gently for a sufficient period (e.g., 24 hours) at a constant temperature to allow for complete partitioning equilibrium.
-
Phase Separation: Centrifuge the vessel to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase]).[19] For reliable results, the experiment should be performed in triplicate.
Conclusion: A Data-Driven Path Forward
The physicochemical properties of 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid define its potential and its challenges as a drug candidate. Its predicted XlogP of 1.1 suggests favorable lipophilicity for membrane transport.[6] However, its true behavior is more complex. As an amphoteric substance with both acidic and basic functional groups, its solubility and effective lipophilicity (LogD) will be highly dependent on pH. The experimental determination of its solubility profile and pKa values is therefore not just recommended, but essential.
The protocols outlined in this guide provide a robust framework for obtaining this critical data. By systematically characterizing these fundamental properties, researchers can make informed, evidence-based decisions, ultimately increasing the probability of translating a promising molecule into a safe and effective medicine.[3]
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